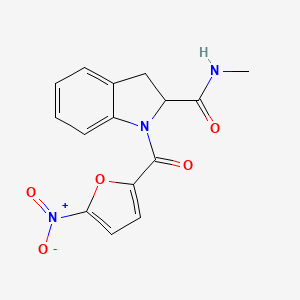

N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-16-14(19)11-8-9-4-2-3-5-10(9)17(11)15(20)12-6-7-13(23-12)18(21)22/h2-7,11H,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWOEGYJKCMSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, often using coupling reagents such as EDCI or DCC.

Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Chemistry

N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide serves as a building block for synthesizing more complex molecules . Its unique combination of functional groups allows chemists to explore various synthetic pathways and develop new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . The nitrofuran moiety is particularly noted for generating reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which can inhibit their growth. Additionally, studies suggest it may interact with various biological targets, including enzymes and DNA.

Medicine

The compound is being investigated for its potential as a therapeutic agent , especially in treating infectious diseases and cancer. Preliminary findings suggest it may inhibit tumor growth in xenograft models and enhance the efficacy of existing antibiotics against resistant bacterial strains.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals. Its unique properties make it suitable for creating innovative chemical processes.

Case Studies

Several case studies have explored the efficacy of this compound:

- In Vivo Tumor Growth Inhibition : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for therapeutic applications in oncology.

- Combination Therapy : Research indicates that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains, highlighting its versatility in treatment regimens.

- Antimicrobial Activity Testing : Laboratory assays have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include indoline-2-carboxamides with variations in the acyl group at the 1-position and substitutions on the indoline or carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Indoline-2-Carboxamide Derivatives

Key Observations :

- Nitrofuran vs. In contrast, compound 32’s tetrahydrofuran substituent may improve solubility and CNS penetration .

- Indoline vs. Indole Scaffolds : Indoline derivatives (e.g., compounds 32–34) exhibit saturated bicyclic structures, which may confer metabolic stability compared to indole-based analogs (e.g., compound 63c) .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Data

Insights :

Structure-Activity Relationships (SAR)

- Nitrofuran Moiety : Critical for redox-activated antimicrobial effects but may limit solubility.

- N-Methyl Group : Enhances metabolic stability by reducing oxidative deamination, as seen in compound 32’s brain penetration .

- Acyl Substituents : Bulky groups (e.g., cyclopropane in 8h) may sterically hinder target binding, whereas heterocyclic groups (e.g., pyridine in 33) modulate electronic interactions .

Biological Activity

N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a unique combination of an indoline moiety and a nitrofuran group, which contribute to its biological properties. The synthesis typically involves several steps:

- Formation of Indoline Core : Through Fischer indole synthesis, phenylhydrazine reacts with a ketone or aldehyde.

- Nitro Group Introduction : Nitration reactions using nitric and sulfuric acids introduce the nitro group.

- Carboxamide Formation : This is achieved by reacting the corresponding carboxylic acid with an amine.

- Methylation : Methyl iodide or dimethyl sulfate is used for the final methylation step.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- DNA Intercalation : It intercalates into DNA, disrupting its structure and function.

- Oxidative Stress Induction : The nitrofuran moiety generates reactive oxygen species (ROS), leading to oxidative stress in cells.

Antimicrobial Properties

Research indicates that compounds containing nitrofuran moieties exhibit strong antibacterial effects. A systematic review highlighted various studies demonstrating the antimicrobial efficacy of similar compounds against different bacterial strains:

| Study Reference | Bacterial Target | Inhibition Value (IC50) |

|---|---|---|

| Le et al., 2019 | E. coli | 2 µg/mL |

| Gallardo-Macias et al., 2019 | M. tuberculosis | 0.019–0.20 μM |

| Picconi et al., 2017 | S. aureus, E. coli, P. aeruginosa | 4–32 µg/mL |

These findings suggest that this compound may have similar or enhanced antimicrobial properties due to its structural components .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of nitrofuran compounds exhibit significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.1 |

| HCT-116 (Colon Cancer) | 2.6 |

| HepG2 (Liver Cancer) | 1.4 |

These IC50 values indicate that the compound's activity is comparable to standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil, suggesting its potential as an effective anticancer agent .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- In Vivo Tumor Growth Inhibition : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential for therapeutic applications in oncology.

- Combination Therapy : Research indicates that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains, highlighting its versatility in treatment regimens.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nitrofuran derivatives but exhibits unique biological activities due to its indoline component:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Nitrofurantoin | Nitrofuran Antibiotic | Antibacterial |

| Furazolidone | Nitrofurans with Different Functional Groups | Antimicrobial, Antiparasitic |

This comparison underscores the distinctive properties imparted by the indoline moiety, which may enhance both therapeutic efficacy and specificity .

Q & A

Q. What synthetic methodologies are most effective for preparing N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide?

The synthesis typically involves coupling indoline-2-carboxamide derivatives with nitrofuran carbonyl moieties. For example:

- Method A (amide coupling): Reacting indoline-2-carboxylic acid derivatives with 5-nitrofuran-2-carbonyl chloride in the presence of coupling agents (e.g., EDCI/HOBt) yields target compounds. Yields vary based on substituents (e.g., 30–98% for similar indole-2-carboxamides) .

- Method B (stepwise functionalization): Introducing the nitrofuran group after indoline ring formation via nucleophilic acyl substitution, as seen in analogous indole carboxamide syntheses .

Key optimization parameters : Solvent polarity (DMF or THF), temperature (0–25°C), and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent orientation. For example, indoline NH protons appear as broad singlets (~δ 9.12–9.19 ppm), while nitrofuran carbonyl carbons resonate at δ ~160–162 ppm .

- HRMS : Validates molecular weight (e.g., [M+H] for CHNO: calcd. 344.0882, found 344.0885) .

- Elemental analysis : Ensures purity (>95% for bioactive studies) .

Q. How is the compound screened for preliminary biological activity?

Standard protocols include:

- Mycobacterial growth inhibition assays : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv, with IC values compared to reference drugs (e.g., rifampicin) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI = IC cytotoxic/IC antimicrobial) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

Key findings from analogous indole-2-carboxamides:

Q. How can photoactivatable functionalities be incorporated to study target engagement?

- Azide or benzophenone groups : Added via post-synthetic modification (e.g., reacting indoline-3-hydroxymethyl with DPPA to install azide groups). These enable UV crosslinking for target identification via pull-down assays .

- Validation : HRMS and H NMR confirm functionalization (e.g., azide protons at δ ~3.81 ppm) .

Q. How to resolve contradictions in biological data across studies?

- Assay standardization : Ensure consistent conditions (e.g., pH, serum concentration) to minimize variability. For example, conflicting MIC values may arise from differences in bacterial inoculum size .

- Orthogonal assays : Validate antimicrobial activity with resazurin microplate assays (REMA) alongside traditional CFU counting .

- Meta-analysis : Compare data from structurally similar compounds (e.g., 5-chloro-N-phenethyl indole-2-carboxamides) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.